s-22 Budesonide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

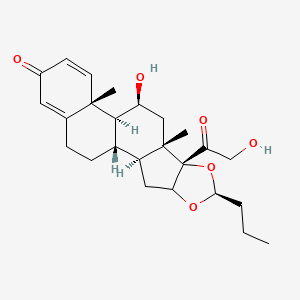

S-22 Budesonide: is a glucocorticoid steroid used primarily for its anti-inflammatory properties. It is commonly prescribed for the treatment of asthma, chronic obstructive pulmonary disease (COPD), allergic rhinitis, and inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis . Budesonide is available in various forms, including inhalers, nasal sprays, pills, and rectal forms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Budesonide involves the formation of a 16,17-acetal of the pregnane core. One of the methods includes the use of butyraldehyde to convert 11β, 16α, 17α, 21-tetrahydroxypregna-1,4-diene-3,20-dione (16-HPS) to Budesonide . The reaction conditions typically involve a flow reactor with parameters such as flow rate, temperature (0–5°C), residence time, solution volumes, anti-solvents, and reactor frequency .

Industrial Production Methods: A continuous flow process has been developed for the industrial production of Budesonide. This method is cost-effective and reduces the use of corrosive acids and expensive purification processes. The process involves controlling the epimer ratio formation and optimizing particle size to obtain the desired solid product .

Análisis De Reacciones Químicas

Types of Reactions: Budesonide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Budesonide can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.

Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides.

Major Products: The major products formed from these reactions include various epimers and derivatives of Budesonide, which may have different pharmacological properties .

Aplicaciones Científicas De Investigación

Chemistry: Budesonide is used in the development of inhalable solid dosage forms for pulmonary combination therapy .

Biology: In biological research, Budesonide is used to study its effects on cellular pathways and its role in reducing inflammation .

Medicine: Budesonide is extensively used in the treatment of respiratory diseases such as asthma and COPD. It is also used in the management of inflammatory bowel diseases and allergic conditions .

Industry: In the pharmaceutical industry, Budesonide is used in the formulation of various drug delivery systems, including inhalers, nasal sprays, and rectal forms .

Mecanismo De Acción

Budesonide exerts its effects by acting as a glucocorticoid. It depresses the activity of endogenous chemical mediators of inflammation, such as kinins and prostaglandins . Budesonide controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability and lysosomal stabilization at the cellular level to prevent or control inflammation . The molecular targets include glucocorticoid receptors, which mediate its anti-inflammatory effects .

Comparación Con Compuestos Similares

Prednisone: Another glucocorticoid used for its anti-inflammatory properties.

Cortisone: A corticosteroid used to treat various inflammatory conditions.

Dexamethasone: A potent glucocorticoid with anti-inflammatory and immunosuppressant properties.

Uniqueness: Budesonide is unique due to its high topical potency and limited systemic effects. It has a rapid intraluminal dissolution and faster airway and systemic uptake rates compared to other corticosteroids . Additionally, Budesonide is reversibly esterified to intracellular fatty acids, prolonging its efficacy in airway tissues .

Propiedades

Fórmula molecular |

C25H34O6 |

|---|---|

Peso molecular |

430.5 g/mol |

Nombre IUPAC |

(1S,2S,6S,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20?,21-,22+,23-,24-,25+/m0/s1 |

Clave InChI |

VOVIALXJUBGFJZ-QZQQEKKSSA-N |

SMILES isomérico |

CCC[C@H]1OC2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C |

SMILES canónico |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate](/img/structure/B13409941.png)

![1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B13409946.png)

![sodium;(3R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13410001.png)